molecular formula C8H6BrClO2 B1362421 Methyl 2-Bromo-5-chlorobenzoate CAS No. 27007-53-0

Methyl 2-Bromo-5-chlorobenzoate

Cat. No. B1362421
CAS RN: 27007-53-0
M. Wt: 249.49 g/mol
InChI Key: BIECSXCXIXHDBC-UHFFFAOYSA-N
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Description

Methyl 2-Bromo-5-chlorobenzoate is a chemical compound used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of Methyl 2-Bromo-5-chlorobenzoate involves a reaction under catalyst action, where 2-chlorobenzotrichloride and bromide reagent are reacted . The product is then hydrolyzed in acid condition to obtain the bromo-2-chlorobenzoic acid .


Molecular Structure Analysis

The molecular formula of Methyl 2-Bromo-5-chlorobenzoate is C8H6BrClO2 . Its molecular weight is 249.49 g/mol .


Physical And Chemical Properties Analysis

Methyl 2-Bromo-5-chlorobenzoate is a solid at 20 degrees Celsius . It has a melting point of 39.0 to 43.0 °C . It is slightly soluble in water .

Scientific Research Applications

Pharmaceutical Intermediate

Methyl 2-Bromo-5-chlorobenzoate: is primarily used as an intermediate in the synthesis of various pharmaceutical compounds . Its role is crucial in the formation of active pharmaceutical ingredients (APIs) that require a bromo-chloro substitution pattern on the benzene ring.

Organic Synthesis

This compound serves as a building block in organic synthesis, particularly in the construction of complex molecules. It is involved in reactions such as Suzuki coupling, which forms biaryl compounds essential in medicinal chemistry .

Material Science

In material science, Methyl 2-Bromo-5-chlorobenzoate can be used to modify the properties of polymers. By incorporating this molecule into polymer chains, researchers can alter the thermal stability, rigidity, and other physical properties of the material .

Analytical Chemistry

As a standard in analytical chemistry, this compound helps in the calibration of instruments like Gas Chromatography-Mass Spectrometry (GC-MS), ensuring accurate measurement of chloro- and bromo-organic compounds in various samples .

Pesticide Production

The bromo and chloro groups present in Methyl 2-Bromo-5-chlorobenzoate make it a precursor in the synthesis of certain pesticides. These pesticides are effective in controlling a wide range of agricultural pests .

Catalyst Development

Researchers use Methyl 2-Bromo-5-chlorobenzoate in the development of catalysts for chemical reactions. The presence of halogen atoms makes it a candidate for creating catalysts that facilitate halogenation reactions .

Environmental Studies

In environmental studies, this compound can be used to study the degradation pathways of halogenated organic compounds, which are significant due to their persistence and potential toxicity in the environment .

Chemical Education

Lastly, Methyl 2-Bromo-5-chlorobenzoate is utilized in educational settings to demonstrate various chemical reactions and synthesis techniques to students, fostering a practical understanding of organic chemistry principles .

Safety and Hazards

Methyl 2-Bromo-5-chlorobenzoate can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, wearing protective gloves/protective clothing/eye protection/face protection, and ensuring adequate ventilation .

Mechanism of Action

Target of Action

Methyl 2-Bromo-5-chlorobenzoate is a chemical compound used as a pharmaceutical intermediate

Pharmacokinetics

It is slightly soluble in water , which could influence its absorption and distribution characteristics

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 2-Bromo-5-chlorobenzoate. It is stable under recommended storage conditions and is incompatible with oxidizing agents . Safety data suggests that it should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .

properties

IUPAC Name

methyl 2-bromo-5-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIECSXCXIXHDBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70299702
Record name Methyl 2-Bromo-5-chlorobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-Bromo-5-chlorobenzoate

CAS RN

27007-53-0
Record name 27007-53-0
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Record name Methyl 2-Bromo-5-chlorobenzoate
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Record name Methyl 2-Bromo-5-chlorobenzoate
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Into a stirred solution of 2-bromo-5-chlorobenzoic acid (11 g, 46.7 mmol, HPLC RT=2.99 min) in methanol (250 mL) at 0° C. was bubbled HCl gas. The reaction was allowed to warm to room temperature and stirred overnight. The reaction mixture was concentrated in vacuo to give an orange oil, which was purified by flash chromatography using hexanes as eluant to give methyl 2-bromo-5-chlorobenzoate as a colorless oil (10.7 g, 92% yield). TLC Rf=0.6 (5% EtOAc-hexanes); HPLC RT=3.48 min, method A; 1H NMR (CDCl3, 400MHz) 7.78 ppm (d, 1H, J=2.6 Hz); 7.59 ppm (d, 1H, J=12.81 Hz); 7.30 ppm (dd, 1H, J=8.6, 2.5 Hz); 3.94 ppm (s, 3H).
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Synthesis routes and methods IV

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To a suspension of 2-bromo-5-chloro-benzoic acid (2.5 g, 10.6 mmol) in dichloromethane (50 ml) was added a solution of oxalyl chloride in dichloromethane (2 M, 6 ml, 12 mmol) followed by N,N-dimethylformamide (5 drops). After stirring for 30 minutes, methanol (10 ml) was added. After stirring for 3 hours, the mixture was concentrated under reduced pressure. The residue was partitioned between ethyl acetate (150 ml) and saturated aqueous potassium carbonate solution (100 ml). The organic layer was concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel eluting with dichloromethane-hexane (1:2) to provide methyl 2-bromo-5-chloro-benzoate (2.1 g, 79% yield).
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Synthesis routes and methods V

Procedure details

2-bromo-5-chlorobenzoic acid (4 g, 0.016 mol) was dissolved in MeOH (20 ml) and sulphuric acid (1 ml) was added. The reaction was refluxed for 3 h then cooled at RT. Water (20 ml) was added and the solid was filtered, dissolved in DCM and washed with saturated aqueous solution of NaHCO3. The organic solvent was dried (Na2SO4) and evaporated to obtain 4.17 g of the title compound as oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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